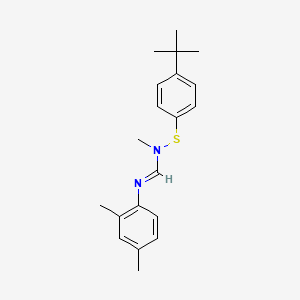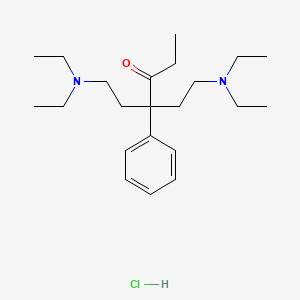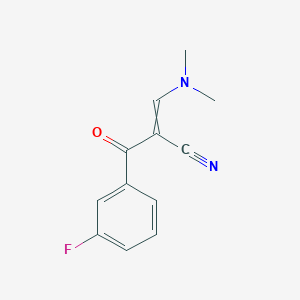![molecular formula C11H20O2 B14002510 2-[(Cyclooctyloxy)methyl]oxirane CAS No. 21324-95-8](/img/structure/B14002510.png)
2-[(Cyclooctyloxy)methyl]oxirane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(Cyclooctyloxy)methyl]oxirane is an organic compound with the molecular formula C11H20O2. It belongs to the class of oxiranes, which are three-membered cyclic ethers also known as epoxides. This compound is characterized by the presence of a cyclooctyl group attached to the oxirane ring via a methylene bridge. Oxiranes are known for their high reactivity due to the ring strain in the three-membered ring, making them valuable intermediates in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Cyclooctyloxy)methyl]oxirane typically involves the reaction of cyclooctanol with an epoxidizing agent. One common method is the reaction of cyclooctanol with epichlorohydrin in the presence of a base such as sodium hydroxide. The reaction proceeds via the formation of a cyclooctyl ether intermediate, which then undergoes intramolecular cyclization to form the oxirane ring.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through the catalytic epoxidation of cyclooctene using peracids or hydrogen peroxide in the presence of a catalyst. This method offers a more efficient and scalable route for the production of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
2-[(Cyclooctyloxy)methyl]oxirane undergoes a variety of chemical reactions, primarily due to the reactivity of the oxirane ring. These reactions include:
Ring-Opening Reactions: The oxirane ring can be opened by nucleophiles such as amines, alcohols, and thiols, leading to the formation of β-hydroxy ethers, amines, and thioethers, respectively.
Oxidation: The compound can be oxidized to form diols or other oxygenated derivatives.
Reduction: Reduction of the oxirane ring can yield alcohols.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Oxidizing Agents: Hydrogen peroxide, peracids
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Major Products Formed
β-Hydroxy Ethers: Formed from the ring-opening reaction with alcohols.
β-Hydroxy Amines: Formed from the ring-opening reaction with amines.
Diols: Formed from the oxidation of the oxirane ring.
Applications De Recherche Scientifique
2-[(Cyclooctyloxy)methyl]oxirane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Employed in the study of enzyme-catalyzed reactions involving epoxides.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of epoxy resins, which are important materials in coatings, adhesives, and composites.
Mécanisme D'action
The mechanism of action of 2-[(Cyclooctyloxy)methyl]oxirane primarily involves the ring-opening reactions of the oxirane ring. The high ring strain in the three-membered ring makes it highly susceptible to nucleophilic attack. The reaction typically proceeds via an S_N2 mechanism, where the nucleophile attacks the less substituted carbon of the oxirane ring, leading to the formation of a new bond and the opening of the ring.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methyl Oxirane: A smaller oxirane compound with a methyl group instead of a cyclooctyl group.
2-[(2-Chlorophenoxy)methyl]oxirane: Contains a chlorophenoxy group instead of a cyclooctyl group.
2-[(3-Methylphenoxy)methyl]oxirane: Contains a methylphenoxy group instead of a cyclooctyl group.
Uniqueness
2-[(Cyclooctyloxy)methyl]oxirane is unique due to the presence of the cyclooctyl group, which imparts different steric and electronic properties compared to smaller or more rigid substituents. This can influence the reactivity and selectivity of the compound in various chemical reactions, making it a valuable intermediate in the synthesis of specialized organic molecules.
Propriétés
Numéro CAS |
21324-95-8 |
|---|---|
Formule moléculaire |
C11H20O2 |
Poids moléculaire |
184.27 g/mol |
Nom IUPAC |
2-(cyclooctyloxymethyl)oxirane |
InChI |
InChI=1S/C11H20O2/c1-2-4-6-10(7-5-3-1)12-8-11-9-13-11/h10-11H,1-9H2 |
Clé InChI |
SCJXYYREAPHXLL-UHFFFAOYSA-N |
SMILES canonique |
C1CCCC(CCC1)OCC2CO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(Diphenylphosphino)-N-[1-(1-methylcyclopropyl)ethyl]-P,P-diphenylphosphinous amide](/img/structure/B14002437.png)






![1-[5-Fluoro-2,3-dihydro-2-(iodomethyl)-2-methyl-7-benzofuranyl]ethanone](/img/structure/B14002486.png)
![3-[(Dodecylamino)methyl]-4-hydroxynaphthalene-1,2-dione](/img/structure/B14002495.png)




